molecular formula C7H5ClN4 B1289029 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine CAS No. 1247815-03-7

2-chloro-4-(1H-pyrazol-1-yl)pyrimidine

Katalognummer: B1289029
CAS-Nummer: 1247815-03-7
Molekulargewicht: 180.59 g/mol
InChI-Schlüssel: HLVDAOQURQRINX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-4-(1H-pyrazol-1-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a chlorine atom at position 2 and a pyrazole moiety at position 4. It is synthesized via nucleophilic substitution reactions, such as the reaction of 2,4-dichlorothieno[3,2-d]pyrimidine with pyrazole in the presence of K₂CO₃ in DMF . This compound serves as a key intermediate in medicinal chemistry, particularly in the development of anticonvulsant agents and kinase inhibitors. Its structural versatility allows further functionalization at the 2-chloro position, enabling the synthesis of derivatives with diverse biological activities .

Eigenschaften

IUPAC Name

2-chloro-4-pyrazol-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN4/c8-7-9-4-2-6(11-7)12-5-1-3-10-12/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLVDAOQURQRINX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1247815-03-7
Record name 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Nucleophilic Substitution Reactions

The most common method for synthesizing 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine involves the reaction of 2-chloropyrimidine with pyrazole. The reaction typically requires a base, such as potassium carbonate, and is conducted in a polar aprotic solvent like dimethylformamide or N,N-dimethylacetamide at elevated temperatures.

General Reaction Scheme:

$$
\text{2-Chloropyrimidine} + \text{Pyrazole} \xrightarrow{\text{Base}} \text{this compound}
$$

Key Parameters:

Parameter Value
Solvent Dimethylformamide or DMAc
Base Potassium carbonate
Temperature Elevated (typically 80-100°C)
Reaction Time Overnight

Alternative Synthesis Approaches

Another method involves the use of 2,4-dichloro-5-(trifluoromethyl)pyrimidine as a starting material. This approach also employs pyrazole and potassium carbonate in N,N-dimethylacetamide, leading to the formation of two structural isomers that can be separated by chromatography.

Experimental Conditions:

  • Starting Materials:

    • 2,4-Dichloro-5-(trifluoromethyl)pyrimidine
    • Pyrazole
    • Potassium carbonate
  • Procedure:

    • Dissolve pyrazole and potassium carbonate in N,N-dimethylacetamide.
    • Add 2,4-dichloro-5-(trifluoromethyl)pyrimidine.
    • Stir at room temperature overnight.
    • Monitor the reaction using thin-layer chromatography (TLC).
    • Extract the product using ethyl acetate and purify via flash chromatography.

Yield Data:

Isomer Yield (%)
4-Chloro Isomer ~20%
2-Chloro Isomer ~20%

Characterization Techniques

Thin-Layer Chromatography (TLC)

TLC is employed to monitor the progress of the reaction and to assess the purity of the synthesized compound.

X-Ray Crystallography

X-ray crystallography is utilized to confirm the molecular structure and regioselectivity of the synthesized isomers. The planar geometry and bond angles can be analyzed to ascertain the correct substitution pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides distinct signals for different isomers, allowing for their differentiation based on chemical shifts.

Analyse Chemischer Reaktionen

2-Chloro-4-(1H-pyrazol-1-yl)pyrimidine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Wirkmechanismus

The mechanism of action of 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Structural Comparison

Structurally analogous compounds differ in substituent type, position, and isomerism, which significantly influence their physicochemical and biological properties.

Table 1: Structural Features of Analogous Compounds

Compound Name Substituents/Modifications Key Structural Notes Reference
2-Chloro-4-(1H-pyrazol-1-yl)pyrimidine Cl (C2), pyrazole (C4) Planar molecular geometry; reactive C2-Cl
2-Chloro-4-(1H-1,2,4-triazol-1-yl)pyrimidine Cl (C2), triazole (C4) Increased hydrogen-bonding capacity
2-Chloro-4-(1H-imidazol-1-yl)pyrimidine Cl (C2), imidazole (C4) Enhanced π-π stacking potential
2-Chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine CF₃ (C5) Planar structure; steric effects from CF₃
4-Chloro-2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine Isomeric CF₃ (C5) Non-planar isomer; altered reactivity
4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine Methyl-pyrazole (C4), NH (C2) Improved solubility due to NH group

Key Observations :

  • Isomerism : Substitution at C4 (vs. C2) in trifluoromethyl derivatives results in distinct planarity and steric profiles, influencing biological activity .
  • Electron-Withdrawing Groups : Trifluoromethyl (CF₃) at C5 increases electrophilicity at C2-Cl, facilitating further substitution .
Pharmacological Activity

Anticonvulsant activity is a hallmark of pyrazolylpyrimidine derivatives. Comparative studies using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests highlight substituent-dependent efficacy.

Table 2: Anticonvulsant Activity of Selected Compounds

Compound Name MES ED₅₀ (mg/kg) scPTZ ED₅₀ (mg/kg) Neurotoxicity (TD₅₀, mg/kg) Reference
This compound (10) 30 >300 100
2-Chloro-4-(1H-triazol-1-yl)pyrimidine (6) 100 >300 >300
2-Chloro-4-(1H-imidazol-1-yl)pyrimidine (8) 300 >300 >300
Carbamazepine (reference) 15 - 50

Key Findings :

  • Pyrazole Derivatives : Exhibit superior potency (ED₅₀ = 30 mg/kg in MES) compared to triazole or imidazole analogs .
  • Neurotoxicity : Pyrazolyl derivatives show lower toxicity (TD₅₀ = 100 mg/kg) than carbamazepine (TD₅₀ = 50 mg/kg) .
  • Mechanistic Insight : Pyrazole’s planar structure enhances binding to voltage-gated sodium channels, reducing seizure spread .

Key Insights :

  • Anticonvulsants : Derivatives with electron-withdrawing groups (e.g., Cl, CF₃) show promise for CNS disorders .
  • Kinase Inhibitors : Structural hybridization (e.g., pyrazolo[1,5-a]pyrimidine) enables selective targeting of TRK kinases in cancer .

Biologische Aktivität

2-Chloro-4-(1H-pyrazol-1-yl)pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a chloro group and a pyrazole moiety. Its molecular formula is C7H6ClN3, and it possesses unique chemical properties that contribute to its biological activity.

The compound primarily acts as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2. CDKs are crucial for cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The pyrazolo[3,4-d]pyrimidine scaffold has been recognized for its ability to mimic ATP, allowing it to bind effectively to the ATP-binding site of CDKs.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits potent antitumor effects against various cancer cell lines. For example, in vitro assays have shown significant cytotoxicity against MCF-7 (breast cancer), HCT-116 (colorectal cancer), and HepG-2 (hepatocellular carcinoma) cell lines. The half-maximal inhibitory concentration (IC50) values for these cell lines were reported as follows:

Cell LineIC50 (nM)
MCF-745 - 97
HCT-1166 - 99
HepG-248 - 90

These values indicate that the compound is more effective than established chemotherapeutics like sorafenib in certain contexts .

Enzymatic Inhibition

The compound has been shown to inhibit CDK2/cyclin A2 with IC50 values ranging from 0.057 ± 0.003 μM to 3.646 ± 0.203 μM across various studies, indicating its strong potential as a therapeutic agent in cancer treatment . Molecular docking simulations further confirmed that it fits well into the CDK2 active site, establishing essential hydrogen bonds with critical residues such as Leu83.

Case Studies

  • CDK Inhibition Study : A study focused on the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives found that compounds similar to this compound exhibited dual activity against both cancer cell lines and CDK2. The most potent derivatives showed significant alterations in cell cycle progression and induced apoptosis in HCT116 cells .
  • Pharmacokinetic Studies : ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies indicated favorable pharmacokinetic properties for this compound, suggesting good bioavailability and low toxicity profiles which are crucial for drug development .

Q & A

Q. What are the optimal synthetic routes for preparing 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine, and how can structural isomers be resolved?

Methodological Answer: The compound is synthesized via nucleophilic substitution of 2,4-dichloro-5-(trifluoromethyl)pyrimidine with pyrazole in N,N-dimethylacetamide (DMAc) using potassium carbonate as a base. The reaction produces two structural isomers (4- and 2-substituted pyrimidines) in a 1:1 ratio, separable via flash chromatography (silica gel, 0–40% EtOAc/heptane gradient). The 4-substituted isomer elutes first, confirmed by X-ray crystallography . Key steps:

  • Reaction Monitoring : TLC (20% EtOAc/heptane) tracks consumption of starting material.
  • Isomer Separation : Column chromatography yields ~20% of each isomer.
  • Crystallization : X-ray-quality crystals of the 4-substituted isomer are grown in DCM/heptane.

Q. How can the molecular structure and regioselectivity of this compound be confirmed experimentally?

Methodological Answer:

  • X-Ray Crystallography : The 4-substituted isomer’s planar geometry (mean deviation: 0.034 Å) and bond-angle distortions (e.g., C4–C5–C8 = 127.1° vs. C6–C5–C8 = 117.5°) confirm regioselectivity. Repulsion between CF₃ and pyrazolyl groups drives angular distortions .
  • NMR Analysis : Distinct ¹H/¹³C NMR signals differentiate isomers. For the 4-substituted isomer:
    • ¹H NMR: δ 8.92 (s, pyrimidine H), 8.59 (dd, pyrazole H).
    • ¹³C NMR: δ 161.02 (C4-pyrimidine), 158.07 (C2-Cl) .

Advanced Research Questions

Q. What computational strategies can predict the bioactivity of this compound derivatives in kinase inhibition?

Methodological Answer:

  • Molecular Docking : Use programs like AutoDock Vina to model interactions with kinase targets (e.g., TRK kinases). The pyrazolyl group’s nitrogen atoms form hydrogen bonds with kinase hinge regions, while the chloro and CF₃ groups enhance hydrophobic binding .
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing Cl/CF₃) with IC₅₀ values. For example, CF₃ at C5 increases metabolic stability in pesticidal analogs .

Q. How do structural modifications at the pyrimidine core influence biological activity in anticancer studies?

Methodological Answer:

  • Substitution Patterns :
    • C2 vs. C4 Substitution : C4-substituted isomers show higher binding affinity to kinases (e.g., TRK) due to optimal steric alignment .
    • CF₃ vs. CH₃ : CF₃ at C5 enhances membrane permeability (logP reduction) in analogs like 5-(trifluoromethyl)pyrimidines .
  • Biological Assays :
    • Antiproliferative Activity : Test derivatives against prostate cancer cell lines (e.g., PC-3) using MTT assays. IC₅₀ values correlate with pyrazolyl substituent bulk .

Q. What analytical challenges arise in characterizing reaction intermediates, and how are they addressed?

Methodological Answer:

  • Challenge : Isomeric byproducts (e.g., 4- vs. 2-substituted pyrimidines) complicate NMR interpretation.
  • Resolution :
    • 2D NMR : HSQC and HMBC differentiate C4 (coupled to pyrazole N1) vs. C2 (coupled to Cl) .
    • LC-MS : High-resolution MS confirms molecular formulas (e.g., [M+H]⁺ = 249.03 for C₈H₄ClF₃N₄) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.